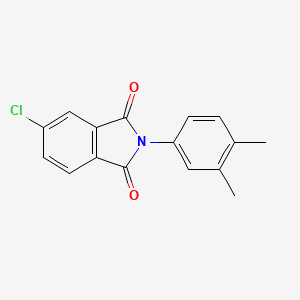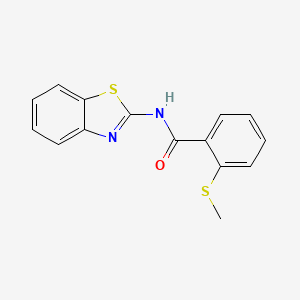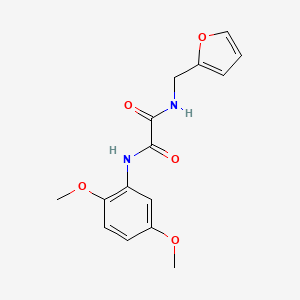
5-chloro-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, also known as SU5402, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent inhibitor of fibroblast growth factor (FGF) receptors, which play a crucial role in cell growth, differentiation, and survival.
Mecanismo De Acción
5-chloro-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is a competitive inhibitor of FGF receptors. It binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways. This leads to a decrease in cell proliferation and migration, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the proliferation and migration of cancer cells, induces apoptosis, and blocks angiogenesis. It also affects embryonic development, wound healing, and neuronal differentiation. This compound has been shown to have a low toxicity profile in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for FGF receptors. It allows researchers to study the role of FGF receptors in various biological processes without affecting other signaling pathways. However, this compound has a short half-life and is unstable in aqueous solutions. It also has low solubility, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-chloro-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione. One direction is to develop more stable and soluble analogs of this compound that can be used in a wider range of experiments. Another direction is to study the role of FGF receptors in other biological processes, such as inflammation and immune response. Finally, this compound can be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy and reduce toxicity.
Métodos De Síntesis
The synthesis of 5-chloro-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione involves a multi-step process. The first step is the synthesis of 3,4-dimethylphenylacetic acid, which is then converted to 3,4-dimethylphenylacetic acid hydrazide. The hydrazide is then reacted with phthalic anhydride to form the isoindole ring system. Finally, the chlorine atom is introduced using thionyl chloride. The overall yield of this compound is around 10%.
Aplicaciones Científicas De Investigación
5-chloro-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been widely used in scientific research as a tool to study the role of FGF receptors in various biological processes. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and block angiogenesis. This compound has also been used to study the role of FGF receptors in embryonic development, wound healing, and neuronal differentiation.
Propiedades
IUPAC Name |
5-chloro-2-(3,4-dimethylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-9-3-5-12(7-10(9)2)18-15(19)13-6-4-11(17)8-14(13)16(18)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYNBAMORPBUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5000692.png)

![2-[4-(3-{[2-(4-tert-butylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5000699.png)
![5-{[(2,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5000709.png)
![ethyl 4-[3-(2-tert-butyl-4-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5000717.png)
![4-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5000724.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5000725.png)


![5-{[(2-hydroxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5000737.png)
![3-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5000749.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~1~-(3-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B5000755.png)
![ethyl 4-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5000771.png)
![1-(4-bromophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5000775.png)